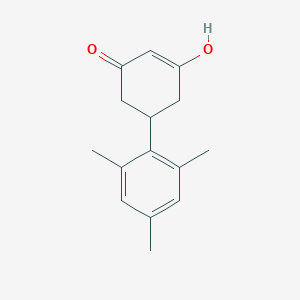

3-Hydroxy-5-mesitylcyclohex-2-en-1-one

Descripción

Chemical Structure and Properties 3-Hydroxy-5-mesitylcyclohex-2-en-1-one (CAS: 87820-88-0) is a cyclic enone derivative featuring a hydroxy group at position 3, a mesityl (2,4,6-trimethylphenyl) substituent at position 5, and a conjugated cyclohexenone backbone. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 297.37 g/mol . The mesityl group contributes steric bulk and hydrophobicity, influencing its reactivity and solubility.

Applications This compound is a key intermediate in the synthesis of tralkoxydim (CAS: 87820-88-0), a herbicide targeting acetyl-CoA carboxylase (ACC) in grasses . Its structural rigidity and electron-rich enone system make it a valuable scaffold in agrochemical research.

Propiedades

Número CAS |

87821-74-7 |

|---|---|

Fórmula molecular |

C15H18O2 |

Peso molecular |

230.30 g/mol |

Nombre IUPAC |

3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,8,12,16H,6-7H2,1-3H3 |

Clave InChI |

PJOPLUVTUPVUAO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)C2CC(=CC(=O)C2)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Methyl-5-phenylcyclohex-2-en-1-one

- Structure : Lacks the hydroxy group at position 3 and replaces the mesityl group with a phenyl substituent.

- Molecular Formula : C₁₃H₁₄O

- Key Differences :

- Reduced steric hindrance due to the absence of methyl groups on the phenyl ring.

- Lower polarity compared to the hydroxy-containing analog.

- Applications : Primarily studied as a model compound for cyclization reactions .

3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one

- Structure : Features two aromatic substituents—a 2-hydroxy-4-methoxyphenyl and a 3,4-methylenedioxyphenyl group.

- Molecular Formula : C₂₀H₁₈O₅ (MW: 338.36 g/mol) .

- Key Differences :

- Extended conjugation due to the methylenedioxy group, enhancing UV absorption.

- Higher molecular weight and complexity compared to the mesityl derivative.

Cycloxydim (ISO)

- Structure : Contains a tetrahydro-2H-thiopyran-3-yl group instead of mesityl and an ethoxybutanimidoyl substituent.

- Molecular Formula : C₁₇H₂₈N₂O₂S (CAS: 101205-02-1) .

- Key Differences :

Comparative Analysis Table

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Hydroxy-5-mesitylcyclohex-2-en-1-one | 3-OH, 5-mesityl | C₁₇H₂₃NO₃ | 297.37 | Herbicide intermediate |

| 3-Methyl-5-phenylcyclohex-2-en-1-one | 3-CH₃, 5-phenyl | C₁₃H₁₄O | 186.25 | Synthetic intermediate |

| 3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one | 3-(2-OH-4-OCH₃), 5-(3,4-OCH₂O) | C₂₀H₁₈O₅ | 338.36 | Pharmacological research |

| Cycloxydim | 5-(tetrahydro-2H-thiopyran-3-yl), ethoxybutanimidoyl | C₁₇H₂₈N₂O₂S | 348.49 | Broad-spectrum herbicide |

Research Findings and Implications

- Steric and Electronic Effects : The mesityl group in 3-hydroxy-5-mesitylcyclohex-2-en-1-one enhances herbicidal specificity by optimizing binding to ACC enzymes, whereas phenyl or methylenedioxy analogs exhibit divergent bioactivities .

- Synthetic Utility: The hydroxy group at position 3 enables regioselective functionalization, a feature absent in non-hydroxylated analogs like 3-methyl-5-phenylcyclohex-2-en-1-one .

- Solubility Challenges : Bulky substituents (e.g., mesityl, thiopyran) reduce aqueous solubility, necessitating formulation adjuvants in agrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.